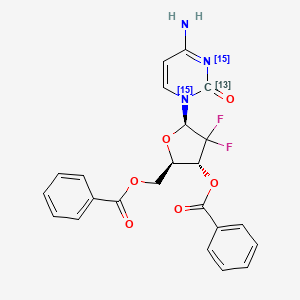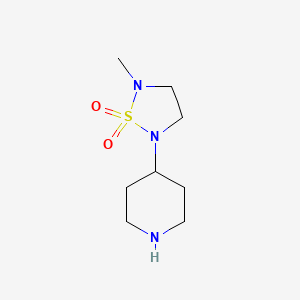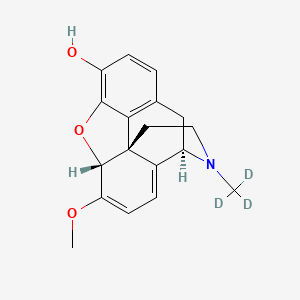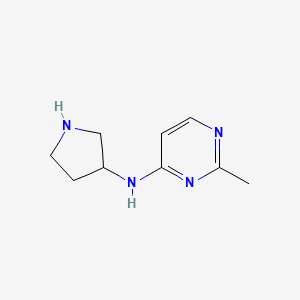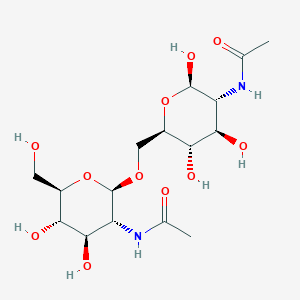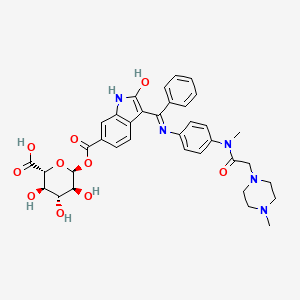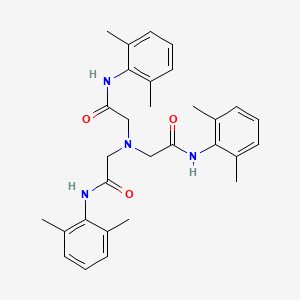
(R)-Fesoterodine Fumarate Impurity E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Fesoterodine Fumarate Impurity E is a chemical compound that is often encountered as a byproduct or impurity in the synthesis of ®-Fesoterodine Fumarate. ®-Fesoterodine Fumarate is a medication used to treat overactive bladder symptoms. Impurities like ®-Fesoterodine Fumarate Impurity E are important to identify and control in pharmaceutical manufacturing to ensure the safety and efficacy of the final product.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fesoterodine Fumarate Impurity E typically involves multiple steps, starting from basic organic compounds. The specific synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: This involves the construction of the core chemical structure through a series of organic reactions such as alkylation, acylation, or condensation reactions.
Functional Group Modifications: Introduction or modification of functional groups to achieve the desired chemical properties. This may involve reactions like oxidation, reduction, or substitution.
Purification: The final step involves purification techniques such as crystallization, distillation, or chromatography to isolate ®-Fesoterodine Fumarate Impurity E from other byproducts.
Industrial Production Methods
In an industrial setting, the production of ®-Fesoterodine Fumarate Impurity E is closely monitored to minimize its presence in the final pharmaceutical product. This involves:
Optimizing Reaction Conditions: Adjusting parameters like temperature, pressure, and pH to favor the formation of the desired product while minimizing impurities.
Advanced Purification Techniques: Utilizing high-performance liquid chromatography (HPLC) and other advanced techniques to separate and quantify impurities.
化学反応の分析
Types of Reactions
®-Fesoterodine Fumarate Impurity E can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction where one functional group is replaced by another.
Hydrolysis: Reaction with water to break chemical bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like hydroxide or cyanide ions.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Hydrolysis: Formation of alcohols, acids, or amines.
科学的研究の応用
®-Fesoterodine Fumarate Impurity E has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to identify and quantify impurities in pharmaceutical products.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its pharmacological properties and potential side effects.
Industry: Used in the development and optimization of pharmaceutical manufacturing processes to ensure product purity and safety.
作用機序
The mechanism of action of ®-Fesoterodine Fumarate Impurity E is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its chemical structure may allow it to interact with biological targets similarly to ®-Fesoterodine Fumarate, potentially affecting the same molecular pathways involved in the treatment of overactive bladder symptoms.
類似化合物との比較
Similar Compounds
®-Fesoterodine Fumarate: The parent compound used to treat overactive bladder.
Tolterodine: Another medication used for similar indications.
Oxybutynin: A different compound used to treat overactive bladder.
Uniqueness
®-Fesoterodine Fumarate Impurity E is unique in its specific chemical structure and formation pathway. Unlike the active pharmaceutical ingredients, it is considered an impurity and is typically present in much smaller quantities. Its identification and control are crucial for ensuring the safety and efficacy of the final pharmaceutical product.
特性
分子式 |
C26H35NO4 |
|---|---|
分子量 |
425.6 g/mol |
IUPAC名 |
3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)benzoic acid |
InChI |
InChI=1S/C26H35NO4/c1-17(2)26(30)31-24-13-12-21(25(28)29)16-23(24)22(20-10-8-7-9-11-20)14-15-27(18(3)4)19(5)6/h7-13,16-19,22H,14-15H2,1-6H3,(H,28,29)/t22-/m1/s1 |
InChIキー |
XGHMZCHFAYDLGS-JOCHJYFZSA-N |
異性体SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)C(=O)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
正規SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)C(=O)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-2-carboxylic acid](/img/structure/B15294590.png)
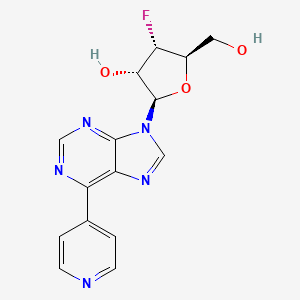
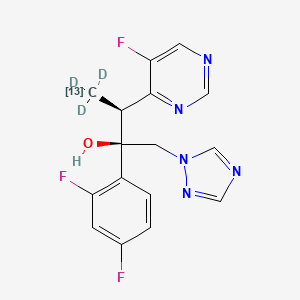

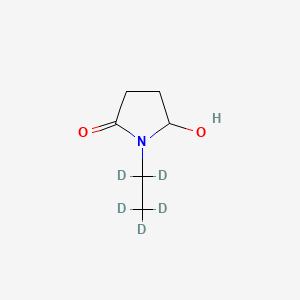
![Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]-](/img/structure/B15294619.png)
